Cas no 898753-86-1 (3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone)

3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone is a specialized organic compound featuring a dimethylphenyl group and a trifluoromethyl-substituted propiophenone moiety. Its unique structure makes it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, which can be advantageous in drug design. The dimethylphenyl substitution contributes to steric and electronic modulation, allowing fine-tuning of reactivity. This compound is suited for applications requiring precise functionalization, such as cross-coupling reactions or carbonyl chemistry. High purity and well-defined synthesis pathways ensure reproducibility for research and industrial use.
3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone structure
898753-86-1 structure
Product Name:3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone
CAS No:898753-86-1
MF:C18H17F3O
MW:306.322195768356
MDL:MFCD03843745
CID:993945
PubChem ID:24726357
Update Time:2025-06-10

3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
    • 3-(2,5-DIMETHYLPHENYL)-4'-TRIFLUOROMETHYLPROPIOPHENONE
    • 3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone
    • MFCD03843745
    • 898753-86-1
    • AKOS016022240
    • DTXSID90644750
    • MDL: MFCD03843745
    • Inchi: 1S/C18H17F3O/c1-12-3-4-13(2)15(11-12)7-10-17(22)14-5-8-16(9-6-14)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3
    • InChI Key: BQVLOZVBJIOGTN-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(CCC1C=C(C)C=CC=1C)=O)(F)F

Computed Properties

  • Exact Mass: 306.12300
  • Monoisotopic Mass: 306.12314965g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 5.13770

3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:898753-86-1)3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone
Order Number:A1189179
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:08
Price ($):393.0
Email:sales@amadischem.com

Additional information on 3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone

Recent Advances in the Study of 3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone (CAS: 898753-86-1)

The compound 3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone (CAS: 898753-86-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and dimethylphenyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic routes for 3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This approach not only improved the scalability of production but also reduced the formation of by-products, making it more suitable for industrial applications.

Pharmacological evaluations have revealed that this compound exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a recent in vitro study highlighted its ability to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. Furthermore, molecular docking simulations have provided insights into the binding interactions between the compound and the COX-2 active site, emphasizing the role of the trifluoromethyl group in enhancing binding affinity.

In addition to its anti-inflammatory properties, 3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone has been investigated for its anticancer potential. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound induced apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic proteins. These findings underscore its dual therapeutic potential, although further in vivo studies are needed to validate these effects.

Despite these promising results, challenges remain in the development of this compound. Issues such as bioavailability and metabolic stability need to be addressed to advance its clinical applicability. Recent pharmacokinetic studies have shown that the compound undergoes rapid hepatic metabolism, prompting researchers to explore prodrug strategies to improve its pharmacokinetic profile.

In conclusion, 3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone (CAS: 898753-86-1) represents a versatile scaffold with significant therapeutic potential. Ongoing research aims to optimize its pharmacological properties and explore its applications in treating inflammatory diseases and cancer. The integration of computational and experimental approaches will be crucial in overcoming current limitations and advancing this compound toward clinical trials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898753-86-1)3-(2,5-Dimethylphenyl)-4'-trifluoromethyl-propiophenone
A1189179
Purity:99%
Quantity:1g
Price ($):393.0
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